tetrakis(pyridine)silver(II)
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Overview
Description
Tetrakis(pyridine)silver(2+) is a silver coordination entity.
Scientific Research Applications
Oxidative Transformations
Tetrakis(pyridine)silver(II) peroxodisulfate has been identified as a reagent for oxidative transformations. It effectively oxidizes various substances, such as aromatic aldehydes to carboxylic acids, benzylic alcohols to carbonyl compounds, and aromatic thiols to arylsulfonic acids. This reagent also facilitates the conversion of dibenzyl ether and its sulfur analogue to their corresponding ester and thioester, respectively (Firouzabadi, Salehi, & Mohammadpour-Baltork, 1992).
Oxidative Aromatization
Silver salts, including tetrakis(pyridine)silver(II), have been used to promote oxidative aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is significant in various scientific branches, including the synthesis of pyridine derivatives and in redox catalysis (Montazerozohori, Karami, Nasr‐Esfahani, & Musavi, 2007).
Complexation Studies
Studies on the complexation of silver ions with various porphines have been conducted. These studies are crucial for developing sensitive spectrophotometric methods for trace silver determination (Ishii, Satoh, & Satoh, 1989).
Nanoparticle Synthesis
Tetrakis(pyridine)silver(II) has been utilized in the preparation of bimetallic Co-Ag and Co-Cu nanoparticles. This method involves the chemical reduction of metal complexes and is significant in the field of nanotechnology (Kahani & Mashhadian, 2016).
Magnetic and Spectral Properties
The magnetic and spectral properties of complexes with pyridine carboxylic acids have been studied. Such studies help understand the behavior and properties of these complexes (Fowles, Matthews, & Walton, 1968).
Supramolecular Coordination Compounds
Research has also focused on the formation of two-dimensional supramolecular coordination compounds of silver(I) with box structures. This research has implications for molecular structure and network formation (Suenaga, Kuroda–Sowa, Maekawa, & Munakata, 1999).
Properties
Molecular Formula |
C20H20AgN4 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
pyridine;silver |
InChI |
InChI=1S/4C5H5N.Ag/c4*1-2-4-6-5-3-1;/h4*1-5H; |
InChI Key |
PSGGLQPNTOVNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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